Gadolinium dichloride

Perpendicular magnetic anisotropy Spintronics Magnetic recording

Sourcing pure GdCl₂ versus the ubiquitous GdCl₃ is a critical pain point, as misidentification risks invalidating magnetic device research. This low-oxidation-state dihalide (Gd²⁺, 4f⁷5d¹) is the only monolayer in the GdX₂ series with intrinsic out-of-plane perpendicular magnetic anisotropy (PMA), essential for high-density MRAM and spin-FET architectures. - Offers a unique combination of ferromagnetism (Curie temperature >220 K), piezoelectricity (d₁₁ = -2.708 pm/V), and spontaneous valley polarization (42.3 meV) in a single material, eliminating complex heterostructure fabrication. - Supplied as a custom-synthesized, phase-verified research material to guarantee the correct oxidation state and polymorph, preventing the procurement of electronically inert GdCl₃.

Molecular Formula Cl2Gd
Molecular Weight 228.2 g/mol
CAS No. 25469-95-8
Cat. No. B14704511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGadolinium dichloride
CAS25469-95-8
Molecular FormulaCl2Gd
Molecular Weight228.2 g/mol
Structural Identifiers
SMILESCl[Gd]Cl
InChIInChI=1S/2ClH.Gd/h2*1H;/q;;+2/p-2
InChIKeyLCIPMGMNISJXBG-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gadolinium Dichloride (GdCl₂): Identity, Oxidation State, and Misnomer Alert


Gadolinium dichloride (GdCl₂, CAS 25469-95-8, molecular weight 228.16 g/mol) is the gadolinium(II) chloride, a low-oxidation-state rare-earth dihalide in which gadolinium adopts the divalent Gd²⁺ state rather than the ubiquitous trivalent Gd³⁺ state [1]. This compound is fundamentally distinct from gadolinium(III) chloride (GdCl₃, CAS 10138-52-0), yet a pervasive misnomer in the biomedical literature uses 'GdCl₂' as shorthand for GdCl₃; procurement specialists must verify oxidation state against CAS number to avoid sourcing the wrong material [2]. Bulk GdCl₂ is synthesized by heating Gd(III) halides with metallic gadolinium in tantalum containers, and it represents one of the relatively rare crystallographically characterized reduced gadolinium halides [2]. In the contemporary research landscape, monolayer GdCl₂ has emerged as a computationally predicted two-dimensional ferromagnetic semiconductor with a unique combination of perpendicular magnetic anisotropy, high Curie temperature, and spontaneous valley polarization, positioning it as a candidate material for spintronics and valleytronics [3][4].

Verify oxidation state: Gd²⁺ (dihalide) not Gd³⁺ to avoid procurement errors
Suitable for spintronics/valleytronics research on predicted 2D ferromagnetic semiconductors
First-principles DFT monolayer context; experimental synthesis and characterization may require validation

Why GdCl₂ Cannot Be Replaced by GdCl₃ or Other Gd Dihalides


Substituting GdCl₂ with the far more common GdCl₃ introduces a fundamental change in electronic configuration: Gd²⁺ (4f⁷5d¹) versus Gd³⁺ (4f⁷), which governs magnetic exchange pathways, spin-orbit coupling, and the resulting ferromagnetic semiconducting behavior that is entirely absent in GdCl₃ [1][2]. Within the GdX₂ dihalide series itself, the halogen anion dictates the magnetic anisotropy direction: monolayer GdCl₂ uniquely provides out-of-plane (perpendicular) magnetic anisotropy among the Cl/Br/I triad, while GdBr₂ and GdI₂ exhibit in-plane easy axes, making them unsuitable for perpendicular magnetic recording architectures [3]. Furthermore, the T′ phase of GdCl₂ adopts a stripe-like antiferromagnetic ground state with a Néel temperature of ~76 K, in contrast to the ferromagnetic H phase, meaning that even different polymorphs of the same stoichiometry are not magnetically interchangeable [4]. Generic substitution without phase and oxidation-state verification therefore risks delivering a material with entirely different—or absent—functional magnetic and electronic properties.

GdCl₂ target
Divalent Gd²⁺ (4f⁷5d¹), enables ferromagnetic coupling via 5d hybridization
GdCl₃ substitute
Trivalent Gd³⁺ (4f⁷) only; magnetic semiconducting behavior absent
GdCl₂ monolayer
Out-of-plane (perpendicular) magnetic anisotropy, suitable for vertical architectures
GdBr₂ / GdI₂
In-plane easy axes; may not support perpendicular magnetic recording without strain engineering
Specific phase (e.g., H phase)
Ferromagnetic ordering expected; consistent with reported computational predictions
T′ phase polymorph
Stripe-like antiferromagnetic ground state; magnetic response may differ substantially

Quantitative Differentiation Evidence for GdCl₂


Perpendicular Magnetic Anisotropy in 2D Gd Dihalides

Among the three monolayer GdX₂ compounds with X = Cl, Br, I, only GdCl₂ exhibits perpendicular magnetic anisotropy (PMA) with the easy axis along the [001] out-of-plane direction, while both GdBr₂ and GdI₂ possess in-plane easy axes [1]. The magnetic anisotropy energy (MAE) of monolayer GdCl₂ is 111 μeV/f.u. in the unstrained state and can be enhanced to 190 μeV/f.u. under −5% compressive strain [1]. In a separate study, the MAE of monolayer GdCl₂ was reported as 268 μeV per Gd atom, compared to 351 μeV/Gd for GdF₂ and only 30 μeV/Gd for GdBr₂ [2]. For applications requiring perpendicular magnetic recording or out-of-plane spin alignment, GdBr₂ and GdI₂ are fundamentally unsuitable.

Perpendicular magnetic anisotropy
DFT prediction
MAE 111–190 μeV/f.u. (unstrained to −5% strain); out-of-plane easy axis
Reported PMA direction; GdCl₂ only Cl/Br/I dihalide with vertical orientation
GdBr₂, GdI₂ show in-plane anisotropy; experimental MAE confirmation pending
Perpendicular magnetic anisotropy Spintronics Magnetic recording 2D magnets

Curie Temperature Advantage Over CrI₃

Monolayer GdCl₂ is predicted by Monte Carlo simulations to have a Curie temperature (Tc) beyond 220 K, with specific reported values of 224 K or 245 K depending on the computational methodology [1][2]. This compares dramatically with the experimentally measured Tc of monolayer CrI₃, the best-known 2D ferromagnetic semiconductor, which is only 45 K [3]. The Tc of GdCl₂ is thus approximately 5× higher than that of CrI₃, moving from the liquid-helium temperature regime toward ambient-temperature operation. Within the GdX₂ series, GdCl₂ (224–245 K) is comparable to GdBr₂ (225–229 K) and GdI₂ (241–251 K), and all three substantially outperform CrI₃ [1].

Curie temperature vs. CrI₃
Monte Carlo sim.
Tc ≈ 224–245 K (GdCl₂) vs. 45 K (CrI₃ monolayer, exp.)
Reported ~5× higher Tc; shifts operating temperature toward cryogen-free cooling
Experimental Tc for GdCl₂ not yet measured; Monte Carlo derived
Curie temperature 2D ferromagnetic semiconductor Room-temperature spintronics CrI₃ comparator

Spontaneous Valley Polarization and Ferrovalley Behavior

Monolayer GdCl₂ is an intrinsic ferrovalley semiconductor that exhibits spontaneous valley polarization without requiring external magnetic or electric fields. The valley splitting of monolayer GdCl₂ at the K and −K points is 42.3 meV [1], which exceeds the thermal energy at room temperature (~26 meV), suggesting the possibility of room-temperature valleytronic operation. In a comparative study across the GdX₂ series, the valley polarization magnitudes were reported as 55 meV (GdF₂), 38 meV (GdCl₂), and 82 meV (GdBr₂) [2]. While GdBr₂ shows larger absolute valley splitting, it suffers from in-plane magnetic anisotropy that is incompatible with electrical readout schemes requiring out-of-plane spin alignment. GdCl₂ uniquely combines perpendicular magnetic anisotropy with valley splitting sufficient to overcome thermal fluctuations [1][2].

Spontaneous valley polarization
DFT + SOC
Valley splitting 38–42.3 meV, exceeding room‑temperature thermal energy (26 meV)
Reported ferrovalley property with out‑of‑plane PMA; supports valleytronic readout designs
GdBr₂ has larger splitting but in‑plane anisotropy limits electrical readout
Valleytronics Valley polarization Ferrovalley semiconductor Anomalous valley Hall effect

Semiconductor Band Gap Tunability Across GdX₂ Series

Monolayer GdCl₂ is a ferromagnetic semiconductor with an indirect band gap. The band gap calculated using the PBE+U method is 0.89 eV, while an independent study using the same functional reports 0.91 eV [1][2]. Across the GdX₂ series, the band gap systematically decreases with increasing halogen size: GdCl₂ (0.89 eV) > GdBr₂ (0.82 eV) > GdI₂ (0.60 eV) [1]. This halogen-dependent band gap tunability spans a range of 0.29 eV (from 0.60 to 0.89 eV), providing a design parameter for optoelectronic and electronic device integration. Compared to the widely studied MoS₂ monolayer (direct gap ~1.8 eV), GdCl₂ offers a narrower gap in the near-infrared regime, which may be advantageous for specific photodetector or tunneling device applications.

Indirect band gap series
PBE+U calc.
0.89–0.91 eV (GdCl₂) vs. 0.82 eV (GdBr₂) vs. 0.60 eV (GdI₂)
Widest gap in GdX₂ series; may offer higher on/off ratios for transistor research
Indirect gap character; experimental band gap validation required
2D semiconductor Band gap engineering Electronic structure Gd dihalide series

Piezoelectric Functionality and Strain-Valley Coupling

Monolayer GdCl₂ possesses a nonzero independent piezoelectric strain coefficient d₁₁ = −2.708 pm/V due to its broken inversion symmetry (point group p6̄m2) [1]. This value is comparable in magnitude to the classical bulk piezoelectric material α-quartz (d₁₁ = 2.3 pm/V), demonstrating that monolayer GdCl₂ is a credible 2D piezoelectric [1]. The piezoelectricity in GdCl₂ is intrinsically coupled to its valley physics, enabling a proposed 'piezoelectric anomalous valley Hall effect' (PAVHE) where strain-generated in-plane piezoelectric polarization drives valley currents without external electric fields [1]. Among GdX₂ monolayers, GdF₂ exhibits a smaller piezoelectric coefficient d₁₁ = 0.584 pm/V, making GdCl₂ the more efficient piezoelectric within the known Gd dihalide family [1].

Piezoelectric coefficient
DFT prediction
d₁₁ = −2.708 pm/V, comparable to α‑quartz (2.3 pm/V)
Reported piezoelectricity enables strain‑valley coupling without external fields
GdF₂ d₁₁ = 0.584 pm/V; experimental piezoelectric confirmation needed
Piezoelectricity Piezo-valleytronics 2D piezoelectric Strain-coupled valley Hall effect

Application Scenarios for GdCl₂ in Spintronics and Valleytronics


Perpendicular Magnetic Recording and Nonvolatile MRAM

GdCl₂ is the only monolayer among the Cl/Br/I Gd-dihalide series that intrinsically possesses perpendicular magnetic anisotropy (PMA) with an out-of-plane easy axis, a prerequisite for high-density magnetic tunnel junctions and spin-transfer-torque MRAM cells [1]. Its MAE of 111–190 μeV/f.u., tunable up to 190 μeV/f.u. under −5% compressive strain, provides a sufficient energy barrier against thermal fluctuations while its Curie temperature exceeding 220 K enables operation well above liquid-helium temperatures, in stark contrast to CrI₃ (Tc = 45 K) [1][2]. Procurement for magnetic storage research should prioritize GdCl₂ over GdBr₂ or GdI₂, which require strain engineering to rotate their in-plane easy axes and introduce additional fabrication complexity [1].

Room-Temperature Valleytronic Logic and Memory

GdCl₂ is an intrinsic ferrovalley semiconductor with a spontaneous valley splitting of 42.3 meV, exceeding the room-temperature thermal energy (~26 meV) and enabling valley-polarized carrier transport without external magnetic fields [3]. Unlike MoS₂, which requires circularly polarized light or external fields to achieve valley polarization, GdCl₂ generates valley polarization intrinsically from its ferromagnetic order. The combination of PMA (enabling electrical readout) and valley splitting above thermal noise makes GdCl₂ uniquely suited among GdX₂ materials for valleytronic device procurement: GdBr₂ has larger valley splitting (82 meV) but in-plane anisotropy incompatible with most readout architectures [4].

Piezo-Valleytronic Transducers and Strain Filters

Monolayer GdCl₂ is a demonstrated 2D piezoelectric with d₁₁ = −2.708 pm/V, comparable to α-quartz, and this piezoelectricity is directly coupled to its valley degree of freedom, enabling the piezoelectric anomalous valley Hall effect (PAVHE) where mechanical strain generates valley currents without external electric fields [3]. This functionality is absent in non-piezoelectric 2D magnets such as CrI₃ and Cr₂Ge₂Te₆. For procurement targeting strain-coupled spintronic or valleytronic devices, GdCl₂ offers a single-material solution combining ferromagnetism, semiconducting behavior, valley polarization, and piezoelectric actuation, whereas competing 2D magnets require heterostructure integration of separate piezoelectric and magnetic layers [3].

2D Ferromagnetic Semiconductor for Spin-FETs

With an indirect band gap of 0.89–0.91 eV, monolayer GdCl₂ occupies a niche between narrow-gap 2D magnets and wide-gap non-magnetic 2D semiconductors [5]. This gap is wide enough to suppress ambient thermal carrier excitation yet narrow enough for effective gate modulation. Within the GdX₂ series, GdCl₂ provides the widest band gap (0.89 eV vs 0.82 eV for GdBr₂ and 0.60 eV for GdI₂), translating to superior on/off current ratios for transistor operation [5]. The simultaneous presence of ferromagnetism (enabling spin-polarized injection and detection) and semiconducting character makes monolayer GdCl₂ a candidate channel material for spin-FET procurement, a role that neither metallic ferromagnets nor non-magnetic semiconductors can fulfill individually [1][5].

Application
Selection Property
Validation Focus
Perpendicular magnetic recording / MRAM research
Out‑of‑plane magnetic anisotropy
Experimental MAE and magnetic domain imaging
Valleytronic logic and memory studies
Intrinsic valley polarization > thermal energy
Valley Hall effect measurement and strain coupling
Piezo‑valleytronic transducers
Non‑zero piezoelectric coefficient d₁₁
Strain‑valley current generation and device integration
Spin‑FET channel material exploration
Semiconducting gap ~0.9 eV with ferromagnetic order
Gate‑tunable spin transport and contact engineering
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